Summary: Diphenyl-2-pyridylphosphine is used as a ligand in metal-catalyzed carbonylations . This process involves the addition of a carbonyl group (CO) to a molecule.
Methods: The specific methods of application or experimental
Summary: Diphenyl-2-pyridylphosphine is used as a ligand in dehydrogenative coupling reactions . This process involves the removal of hydrogen from two molecules and their subsequent coupling.
Methods: The phosphine ligand, a metal catalyst, and the substrates are combined under conditions that allow for the removal of hydrogen and the coupling of the two molecules.
Results: The result of these reactions is typically the formation of a new compound that is the result of the coupling of the two substrates.
Field: Organometallic Chemistry
Summary: Diphenyl-2-pyridylphosphine can also act as a ligand in carbostannylation reactions . These reactions involve the addition of a tin-carbon bond to a substrate.
Diphenyl-2-pyridylphosphine is an organophosphorus compound characterized by the formula P(C₆H₅)₂(2-C₅H₄N). It is recognized as the most widely used mono-pyridylphosphine ligand in coordination chemistry. This compound features a phosphorus atom bonded to two phenyl groups and a pyridine ring, allowing it to act as a versatile ligand for transition metals. The unique structure enables it to function as either a monodentate ligand, binding through phosphorus, or as a bidentate ligand, coordinating through both phosphorus and nitrogen .
The general reaction for the carbonylation of alkynes using diphenyl-2-pyridylphosphine is represented as follows:
Where represents alkyl or aryl groups and can be hydroxyl, alkoxy, or amine groups .
Diphenyl-2-pyridylphosphine can be synthesized through a reaction between 2-lithiopyridine and chlorodiphenylphosphine. This method allows for the formation of the desired ligand with high purity and yield. The synthesis typically involves the following steps:
Diphenyl-2-pyridylphosphine serves multiple applications in various fields:
Studies on diphenyl-2-pyridylphosphine have focused on its interactions with transition metals, particularly palladium. These interactions are crucial for understanding its role as a ligand in catalysis. The ligand's ability to stabilize metal complexes significantly enhances catalytic activity compared to other ligands like triphenyl phosphine. Research has shown that replacing diphenyl-2-pyridylphosphine with less effective ligands leads to decreased reaction rates in palladium-catalyzed processes .
Several compounds share structural similarities with diphenyl-2-pyridylphosphine, particularly other pyridylphosphines and phosphines used in coordination chemistry. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Trisubstituted phosphine | More sterically hindered; less effective as a ligand compared to diphenyl-2-pyridylphosphine |
Diphenyl-3-pyridylphosphine | Mono-pyridylphosphine | Less commonly used; different positional isomer affecting ligand properties |
Diphenyl-4-pyridylphosphine | Mono-pyridylphosphine | Similar to diphenyl-2-pyridylphosphine but exhibits different binding characteristics |
Tris(2-pyridyl)phosphine | Trisubstituted phosphine | Known for strong bidentate coordination but less versatile than diphenyl variants |
Diphenyl-2-pyridylphosphine stands out due to its balance between steric bulk and electronic properties, which enhances its effectiveness as a ligand in various catalytic processes .
The synthesis of diphenyl-2-pyridylphosphine primarily involves nucleophilic substitution reactions. The traditional method employs 2-lithiopyridine reacting with chlorodiphenylphosphine, yielding the ligand with high purity. This approach leverages the strong nucleophilicity of the lithiopyridine intermediate, enabling efficient substitution under inert atmospheres.
Recent advancements include:
A comparative analysis of methods is provided in Table 1.
Method | Reagents | Yield | Advantages | Limitations |
---|---|---|---|---|
Lithiopyridine-Chlorodiphenylphosphine | 2-Lithiopyridine, PCl(C₆H₅)₂ | ~80–90% | High purity, scalable | Requires strict inert conditions |
Grignard Reagents | RMgX, Ph₂PCl | ~60–70% | Versatile substituent introduction | Lower yields, complex workup |
Organophosphide Substitution | Li/Na-P(R)₂, Halogenated precursors | ~50–65% | Mild conditions, diverse R groups | Limited commercial availability |
Diphenyl-2-pyridylphosphine exhibits versatile coordination modes, as evidenced by X-ray crystallography. Key findings include:
In [AuClL] (L = diphenyl-2-pyridylphosphine), the phosphorus atom binds exclusively to gold, adopting a linear Au–P geometry. The Au–P bond length is 2.234(4) Å, with no nitrogen coordination observed. This mode is prevalent in complexes where steric hindrance precludes bidentate binding.
In [Ag₂Cl₂L₃], one silver atom binds two ligands through phosphorus and nitrogen, forming a distorted tetrahedral geometry. The Ag–P and Ag–N bond lengths are 2.432(3) Å and 2.451(9) Å, respectively, while the nitrogen remains protonated in a separate ligand.
Rhodium and iridium complexes, such as [(η⁵-C₅Me₅)RhCl₂(κ¹-P-PPh₂Py)], adopt three-legged piano-stool geometries. The cyclopentadienyl ligand occupies three coordination sites, with chloride and phosphine ligands completing the octahedral arrangement.
Table 2 summarizes coordination geometries and bond parameters.
Complex | Coordination Mode | Bond Lengths (Å) | Geometry |
---|---|---|---|
[AuClL] | Monodentate (P) | Au–P: 2.234(4) | Linear |
[Ag₂Cl₂L₃] | Bidentate (P,N) | Ag–P: 2.432(3), Ag–N: 2.451(9) | Distorted tetrahedral |
[(η⁵-C₅Me₅)RhCl₂L] | Monodentate (P) | Rh–P: 2.3165(7) | Piano-stool |
Spectroscopic techniques confirm the ligand’s electronic and coordination behavior.
Key absorption bands include:
Absorption bands correlate with metal-ligand charge transfer. For instance, Au₁₁(PPh₂Py)₇Br₃ clusters show distinct absorption profiles linked to ligand–metal interactions.
Table 3 outlines spectroscopic data for representative complexes.
Complex | ³¹P NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ, nm) |
---|---|---|---|
[AuClL] | – | – | – |
[Ag₂Cl₂L₃] | – | Ag–Cl: 258–272 | – |
[(η⁵-C₅Me₅)RhCl₂L] | –12.49 (Rh–P coupling) | Rh–Cl: 258, P–F: 844 | – |
Irritant